(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide
Brand Name: Vulcanchem
CAS No.: 1150271-29-6
VCID: VC3427653
InChI: InChI=1S/C20H16F2N2O2/c1-11(9-18(25)24-15-6-3-13(21)4-7-15)19-12(2)23-17-8-5-14(22)10-16(17)20(19)26/h3-10H,1-2H3,(H,23,26)(H,24,25)
SMILES: CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C
Molecular Formula: C20H16F2N2O2
Molecular Weight: 354.3 g/mol

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide

CAS No.: 1150271-29-6

Cat. No.: VC3427653

Molecular Formula: C20H16F2N2O2

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide - 1150271-29-6

Specification

CAS No. 1150271-29-6
Molecular Formula C20H16F2N2O2
Molecular Weight 354.3 g/mol
IUPAC Name 3-(6-fluoro-2-methyl-4-oxo-1H-quinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide
Standard InChI InChI=1S/C20H16F2N2O2/c1-11(9-18(25)24-15-6-3-13(21)4-7-15)19-12(2)23-17-8-5-14(22)10-16(17)20(19)26/h3-10H,1-2H3,(H,23,26)(H,24,25)
Standard InChI Key CARZQIACBHGQCP-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)/C(=C/C(=O)NC3=CC=C(C=C3)F)/C
SMILES CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C
Canonical SMILES CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C

Introduction

Chemical Properties and Structure

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide is a synthetic compound characterized by a quinoline core structure with specific functional group attachments. The compound is officially identified by CAS number 1150271-29-6 and possesses the molecular formula C20H16F2N2O2 . This medium-sized organic molecule has a calculated molecular weight of 354.35 g/mol, making it suitable for various biological applications and pharmaceutical research .

The chemical structure features a quinoline ring system with multiple functional groups, including fluoro, hydroxy, and methyl substituents. The "(E)" designation in the name refers to the stereochemistry of the but-2-enamide linkage, indicating a trans configuration across the double bond . This specific stereochemistry may contribute significantly to the compound's biological activity and binding properties.

Physical and Chemical Characteristics

The compound exhibits several notable physicochemical properties that influence its behavior in biological systems. With a calculated LogP value of 4.642, it demonstrates moderate lipophilicity, suggesting reasonable cell membrane permeability characteristics . Additionally, the polar surface area (PSA) of 62.22 provides insight into its potential bioavailability and ability to penetrate cellular barriers .

Table 1: Key Physical and Chemical Properties of (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide

PropertyValueSource
Molecular FormulaC20H16F2N2O2
Molecular Weight354.35 g/mol
CAS Number1150271-29-6
LogP4.642
Polar Surface Area62.22
StereochemistryE (trans)
Alternate Names3-(6-fluoro-2-methyl-4-oxo-1H-quinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide

Structural Identifiers

In addition to its primary chemical designation, this compound is associated with various database identifiers that facilitate cross-reference in chemical libraries and research databases. These identifiers include MFCD12026058, ZINC38537232, AKOS015853379, Z7613, A-5139, and I08-663 . These reference codes allow researchers to locate the compound across different chemical repositories and database systems.

Cancer Cell LineActivity of Quinoline DerivativesComparison to Standard Treatments
MCF-7 (Breast Cancer)Significant cytotoxicityLower IC50 values compared to established agents
A549 (Lung Cancer)Promising antiproliferative effectsComparable efficacy to standard therapies
SKOV-3 (Ovarian Cancer)Notable growth inhibitionPotential for improved selectivity

Antimicrobial Activity

Beyond oncology applications, (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide and related compounds show promise in antimicrobial research. The fluoroquinolone structure, in particular, has been extensively studied for antibacterial activity. Modifications to this core structure have been shown to enhance efficacy against both Gram-positive and Gram-negative bacterial strains, including those exhibiting antibiotic resistance.

The development of new derivatives based on this structure carries significant importance in addressing the growing global challenge of antibiotic resistance. The specific molecular features of (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide may contribute to novel mechanisms of action against resistant bacterial pathogens, potentially offering alternatives to conventional antibiotics where resistance has emerged.

SupplierProduct ReferencePurityStatusEstimated Delivery
CymitQuimicaIN-DA000FQBNot specifiedAvailableApril 22, 2025
CymitQuimica3D-FF100684Min. 95%DiscontinuedNot applicable
AchemicaACMC-2099p2Not specifiedAvailableNot specified
Vulcan ChemVC3427653Research gradeAvailableNot specified

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